molecular formula C15H10F3N B8693120 3-[[3-(Trifluoromethyl)phenyl]ethynyl]aniline CAS No. 138781-90-5

3-[[3-(Trifluoromethyl)phenyl]ethynyl]aniline

Cat. No. B8693120
CAS RN: 138781-90-5
M. Wt: 261.24 g/mol
InChI Key: MNQDFPASFUFWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[3-(Trifluoromethyl)phenyl]ethynyl]aniline is a useful research compound. Its molecular formula is C15H10F3N and its molecular weight is 261.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[[3-(Trifluoromethyl)phenyl]ethynyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[[3-(Trifluoromethyl)phenyl]ethynyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

138781-90-5

Product Name

3-[[3-(Trifluoromethyl)phenyl]ethynyl]aniline

Molecular Formula

C15H10F3N

Molecular Weight

261.24 g/mol

IUPAC Name

3-[2-[3-(trifluoromethyl)phenyl]ethynyl]aniline

InChI

InChI=1S/C15H10F3N/c16-15(17,18)13-5-1-3-11(9-13)7-8-12-4-2-6-14(19)10-12/h1-6,9-10H,19H2

InChI Key

MNQDFPASFUFWHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C#CC2=CC(=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A multinecked round bottom flask fitted with a mechanical stirrer, reflux condenser, and thermometer was flushed and maintained under positive pressure of nitrogen. The flask was charged with 100.0 g (0.44 mol) of 3-bromobenzotrifluoride, 300 ml of dried, degassed triethylamine, 51.5 g (0.44 mol) of 3-aminophenylacetylene, 0.35 g (0.499 mmol) of bis(triphenylphosphine) palladium II chloride, 1.6 g (6.09 mmol) of (triphenylphosphine), and 0.1 g (0.52 mmol) of cuprous iodide. The reaction mixture was heated at 65° C. for 20 hours at which point gas chromatography showed the reaction to be complete. The product mixture was cooled to room temperature followed by the addition of 200 ml of ether. Removal of the triethylamine hydrobromide salt by-product by suction filtration followed by concentration of the filtrate under reduced pressure gave the crude product as a light off-white solid. Short path distillation of the crude product under reduced pressure gave 81.0 g (0.31 mol, 71% yield) of the product as a colorless liquid which crystallized on standing.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
51.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.35 g
Type
catalyst
Reaction Step Two
Quantity
1.6 g
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
71%

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